3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(Allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound with interesting pharmacological properties. This compound belongs to the class of triazole derivatives, which are known for their diverse applications in medicinal chemistry. The unique structural features of this compound contribute to its potential bioactivity and wide range of chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process. One common route includes the initial formation of the 1,2,4-triazole ring, followed by the introduction of the allylthio and benzo[d]thiazol-2(3H)-one moieties. Key reagents used in these steps can include allyl bromide, thioacetic acid, and benzo[d]thiazol-2(3H)-one derivatives. Reaction conditions may involve the use of base catalysts, organic solvents such as dimethylformamide (DMF), and controlled temperatures ranging from 0°C to 100°C.
Industrial Production Methods:
In an industrial setting, the synthesis may be optimized for scalability. High-yielding and cost-effective procedures are preferred, with an emphasis on reducing by-products and minimizing environmental impact. Catalysts, automated reactor systems, and advanced purification techniques such as crystallization or chromatography may be employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo a variety of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reductive conditions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The triazole and benzo[d]thiazol-2(3H)-one moieties can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, acylating agents, or alkylating agents in the presence of suitable catalysts or bases.
Major Products Formed:
Scientific Research Applications
Chemistry:
In chemistry, this compound can be used as an intermediate for the synthesis of other complex molecules. Its reactivity allows for the exploration of new reaction pathways and the development of novel compounds with potentially beneficial properties.
Biology and Medicine:
In biological and medicinal research, 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and interfere with metabolic pathways makes it a promising candidate for drug development.
Industry:
In industry, the compound can be used in the development of specialty chemicals, such as agrochemicals, dyes, and polymers. Its structural versatility allows for the customization of properties to meet specific industrial needs.
Mechanism of Action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to active sites, inhibiting enzymatic activity or modulating receptor functions. These interactions can lead to the disruption of biological processes, such as DNA replication in microbes or cell division in cancer cells.
Comparison with Similar Compounds
3-(4-Methyl-5-thio-1,2,4-triazol-3-yl)benzo[d]thiazol-2(3H)-one
3-((5-Phenyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Uniqueness:
Compared to similar compounds, 3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to the presence of the allylthio group, which enhances its reactivity and potential bioactivity. The combination of the triazole and benzo[d]thiazol-2(3H)-one scaffolds provides a unique platform for exploring new therapeutic and industrial applications.
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Properties
IUPAC Name |
3-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNDCIGMCXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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